molecular formula C13H22BrNO3 B13570538 Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B13570538
M. Wt: 320.22 g/mol
InChI Key: ZIJCVCKVXHYUPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound featuring a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which is a standard strategy in organic synthesis to control reactivity . The reactive 3-bromo-2-oxopropyl side chain makes it a versatile alkylating agent and a key synthetic intermediate for researchers. This structure is valuable for constructing more complex molecules, particularly in medicinal chemistry. Piperidine derivatives are fundamental building blocks in pharmaceutical research, exemplified by their role in developing treatments for bacterial infections and neurodegenerative diseases . For instance, similar Boc-protected piperidine scaffolds are utilized in the synthesis of beta-lactamase inhibitors to combat antibiotic resistance and are investigated as key components in multi-target directed ligands for Alzheimer's disease research . The bromo-ketone functional group is a critical handle for further diversification, enabling linkage to various pharmacophores through nucleophilic substitution or other reactions. This product is intended for research and development applications only and must be handled by qualified technical personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3

InChI Key

ZIJCVCKVXHYUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominated oxopropyl compounds under specific conditions. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated oxopropyl side chain can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function . The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate-protected piperidine scaffold is common among analogs, but substituent variations lead to distinct chemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point (°C) Predicted pKa Key Applications/Notes
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate C₁₃H₂₂BrNO₃ 328.22 3-bromo-2-oxopropyl - - Intermediate for cross-coupling
Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate (1203686-41-2) C₁₆H₂₂BrNO₂ 340.26 3-bromophenyl 397.8 ± 42.0 -1.77 ± 0.40 Pharmaceutical impurity (Niraparib Impurity 33)
Tert-butyl 2-(3-formylphenyl)piperidine-1-carboxylate C₁₇H₂₃NO₃ 301.37 3-formylphenyl 408.2 ± 45.0 -2.27 ± 0.40 Aldehyde group for condensation reactions
Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate (1780431-89-1) C₁₃H₂₄N₂O₂ 240.30 1-aminocyclopropyl - - Small-molecule scaffold for drug discovery
(2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate C₁₅H₂₃NO₄ 281.35 2-methoxy-2-oxoethyl, methylidene - - Chiral intermediate in organometallic synthesis

Chirality and Stereochemical Impact

  • The (2R)-configured analog in (tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate) highlights the role of stereochemistry in biological activity. Such chiral centers are absent in the target compound, which may lack enantiomer-specific interactions in drug development .

Biological Activity

Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol. This compound is primarily studied for its potential pharmacological properties and its role as an intermediate in organic synthesis, particularly in the development of drugs targeting the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on various biological molecules, including enzymes and receptors. This reactivity is crucial in drug design, enabling the development of compounds that can modulate biological pathways effectively.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • CNS Activity : Its piperidine core is common in many bioactive molecules, suggesting potential applications in treating neurological disorders. Studies have shown that derivatives of piperidine can influence neurotransmitter systems, particularly those involving dopamine and serotonin.
  • Anticholinesterase Activity : Some studies indicate that related compounds may inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, a related compound demonstrated an IC50 value of 90 nM against BuChE, indicating significant inhibitory potential .

Comparative Analysis

The unique substitution pattern on the piperidine ring in this compound differentiates it from other similar compounds. Below is a comparison table highlighting its properties alongside related compounds:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
This compoundC13H22BrNO3320.22 g/molPotential CNS activity; Anticholinesterase
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylateC13H22BrNO3320.22 g/molSimilar anticholinesterase activity
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateC13H25NO3243.34 g/molCNS activity; Lower molecular weight

Case Studies

Several case studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives, including this compound, showing promise in reducing oxidative stress in neuronal cell lines.
  • Drug Development : Research has focused on synthesizing derivatives based on this compound for developing new therapeutic agents targeting cognitive decline associated with aging and neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with commercially available piperidine derivatives. Key steps include:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by selective deprotection .
  • Alkylation/Bromination : Introduction of the 3-bromo-2-oxopropyl moiety via nucleophilic substitution or coupling reactions, often employing reagents like sodium hydride (NaH) in tetrahydrofuran (THF) .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified by analytical techniques .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group, piperidine ring, and bromo-oxopropyl chain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₃H₂₂BrNO₃) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and C-Br stretches .

Q. What are the recommended storage conditions for this compound?

Store at room temperature (RT) in a dry, inert environment (e.g., under nitrogen) to prevent hydrolysis of the Boc group or degradation of the bromo-oxopropyl moiety. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the tert-butyl group may reduce reaction efficiency. Optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) is critical to enhance yields .

Q. What strategies address low yields during purification of this compound?

  • Solvent Optimization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for column chromatography to improve separation .
  • Crystallization : Recrystallization from dichloromethane (DCM)/hexane can enhance purity if the compound exhibits poor chromatographic behavior .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to direct stereochemistry at the piperidine ring .
  • Dynamic Kinetic Resolution : Employ conditions that favor one enantiomer during alkylation or bromination steps .

Q. What are the implications of conflicting data on the compound’s stability in different solvents?

Discrepancies in stability studies (e.g., DCM vs. THF) may arise from trace acidic impurities or moisture. Mitigation strategies include:

  • Karl Fischer Titration : Monitor solvent water content.
  • Accelerated Degradation Studies : Use controlled temperature/humidity to identify degradation pathways .

Q. How does the tert-butyl group impact the compound’s pharmacokinetic properties?

The Boc group enhances solubility and metabolic stability by shielding the piperidine nitrogen from oxidative enzymes. However, it may reduce membrane permeability, necessitating removal in prodrug strategies .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in drug discovery, particularly for:

  • Protease Inhibitors : The bromo-oxopropyl chain mimics transition states in enzymatic reactions .
  • CNS-Targeting Agents : Piperidine derivatives are explored for blood-brain barrier penetration .

Q. How can computational modeling aid in optimizing its biological activity?

  • Docking Studies : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR Analysis : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .

Safety and Handling

Q. What precautions are advised despite limited toxicity data?

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and fume hoods due to potential respiratory/dermal irritation .
  • Waste Disposal : Incinerate halogenated waste to prevent environmental release .

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